molecular formula C12H18N4O B2641712 1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034601-82-4

1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2641712
CAS No.: 2034601-82-4
M. Wt: 234.303
InChI Key: HQFGKZKOGDRUCW-UHFFFAOYSA-N
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Description

1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The pyrrolidine ring is then synthesized and attached to the pyrimidine ring through a series of condensation reactions. The final step involves the acetylation of the pyrrolidine ring to form the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability and facilitate binding to target proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and ethanone groups allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9(17)10-4-5-16(7-10)12-6-11(15(2)3)13-8-14-12/h6,8,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGKZKOGDRUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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